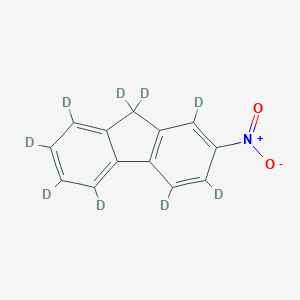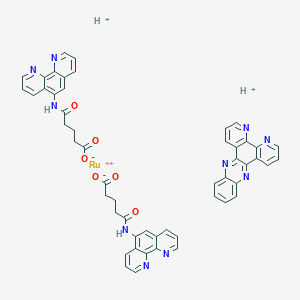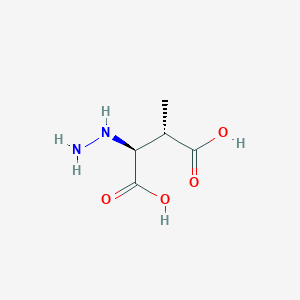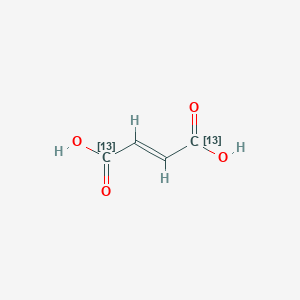![molecular formula C10H12N2O4 B135338 2-[4-(Carboxymethylamino)anilino]acetic acid CAS No. 10097-07-1](/img/structure/B135338.png)
2-[4-(Carboxymethylamino)anilino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Carboxymethylamino)anilino]acetic acid (also known as Edoxaban) is a synthetic compound that belongs to the class of oral anticoagulants. It is used for the prevention of blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Edoxaban works by inhibiting the activity of coagulation factors, which are responsible for the formation of blood clots.
Mecanismo De Acción
Edoxaban works by inhibiting the activity of coagulation factors, specifically factor Xa. Factor Xa is a key enzyme in the coagulation cascade that converts prothrombin to thrombin, which is responsible for the formation of blood clots. By inhibiting factor Xa, Edoxaban prevents the formation of blood clots and reduces the risk of stroke and systemic embolism.
Biochemical and Physiological Effects:
Edoxaban has a half-life of approximately 10-14 hours and is primarily eliminated through the kidneys. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Edoxaban has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring of coagulation parameters. It has also been shown to have a low potential for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Edoxaban has several advantages for lab experiments, including its predictable pharmacokinetic profile, low potential for drug interactions, and non-inferiority to other anticoagulants in terms of efficacy. However, it also has some limitations, including its high cost and the need for specialized assays to measure its activity.
Direcciones Futuras
There are several future directions for research on Edoxaban, including the development of new assays to measure its activity, the evaluation of its efficacy and safety in specific patient populations, and the investigation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing regimen for Edoxaban and to evaluate its long-term safety and efficacy.
Métodos De Síntesis
Edoxaban is synthesized through a multistep process that involves the reaction of 4-(Chloromethyl)aniline with ethyl acetoacetate to form 2-(4-Chloromethylphenyl)acetoacetic acid. This intermediate is then reacted with glycine ethyl ester to form 2-(4-Chloromethylphenyl)acetyl glycine ethyl ester. The final product, Edoxaban, is obtained by hydrolyzing the ester group with sodium hydroxide and then carboxylating the resulting amine with carbon dioxide.
Aplicaciones Científicas De Investigación
Edoxaban has been extensively studied for its efficacy in preventing blood clots and stroke in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Several clinical trials have been conducted to evaluate the safety and efficacy of Edoxaban in comparison to other anticoagulant drugs. These studies have shown that Edoxaban is non-inferior to other anticoagulants in terms of preventing stroke and systemic embolism, with a lower risk of major bleeding events.
Propiedades
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N,N'-1,4-phenylenebis- | |
CAS RN |
10097-07-1 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


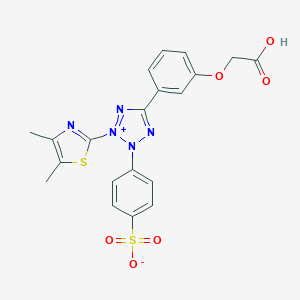
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
